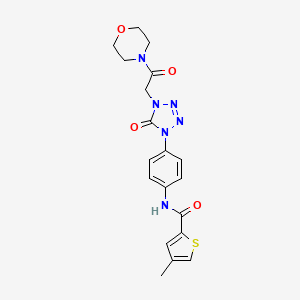

4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

説明

特性

IUPAC Name |

4-methyl-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4S/c1-13-10-16(30-12-13)18(27)20-14-2-4-15(5-3-14)25-19(28)24(21-22-25)11-17(26)23-6-8-29-9-7-23/h2-5,10,12H,6-9,11H2,1H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMKKHURMXEZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide generally involves multiple steps, beginning with the creation of intermediate structures that undergo successive modifications. These steps typically include:

Formation of thiophene-2-carboxylic acid derivative: : This is achieved via a series of reactions involving thiophene ring transformations and functional group interconversions.

Introduction of the tetrazole ring: : This involves cycloaddition reactions with azide compounds under controlled conditions.

Morpholine addition: : This step requires a coupling reaction involving morpholine and an appropriate halogenated intermediate, usually in the presence of a base.

Final assembly: : The various intermediate products are then coupled, typically using peptide coupling reagents to form the final amide bond.

Industrial Production Methods

Industrial production may scale up these processes using flow chemistry techniques to enhance yield and efficiency. Automated reactors and precise control of reaction parameters (temperature, pressure, pH) are essential to produce large quantities with high purity.

化学反応の分析

Types of Reactions

The compound undergoes various reactions, including:

Oxidation: : Yields sulfoxides or sulfones under the influence of oxidizing agents.

Reduction: : Can reduce to corresponding thiols or amines, depending on the reagents.

Substitution: : Halogenation and alkylation reactions are feasible at specific positions on the ring structures.

Common Reagents and Conditions

Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Alkyl halides and halogenating agents like N-bromosuccinimide (NBS).

Major Products

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Thiols, amines.

Substitution Products: : Alkyl and halogen-substituted derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure, which includes a tetrazole ring, is known for diverse biological activities. Research has shown that derivatives of tetrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against glioblastoma cells, demonstrating substantial apoptosis induction and DNA damage in cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing morpholine and thiophene moieties have been reported to exhibit antibacterial and antifungal properties. This makes them promising candidates for developing new antimicrobial agents .

Anti-Diabetic Effects

In vivo studies using genetically modified models have indicated that certain derivatives of related compounds lower glucose levels significantly, suggesting a potential application in diabetes management . The morpholino group may enhance the bioavailability and efficacy of these compounds in controlling blood sugar levels.

Polymer Chemistry

The unique structure of 4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide allows it to be incorporated into polymer matrices for developing advanced materials with tailored properties. Its ability to form stable complexes with metal ions can be explored for creating conductive polymers or catalysts .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of tetrazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that modifications to the tetrazole structure significantly enhanced cytotoxicity, particularly in breast and colon cancer models .

Case Study 2: Antimicrobial Testing

Another study focused on the synthesis of thiophene-based compounds, including derivatives similar to 4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide. The antimicrobial activity was assessed against a panel of bacterial strains, showing promising results that warrant further investigation into their mechanisms of action .

作用機序

The compound interacts with molecular targets via specific binding to active sites or allosteric sites, altering their activity. It engages in pathways involving signal transduction or metabolic cascades, depending on its application.

類似化合物との比較

Key Differences :

- The tetrazole core offers greater metabolic stability compared to triazoles, which may degrade more readily under physiological conditions.

- The morpholino group improves aqueous solubility, whereas sulfonyl groups in triazole derivatives enhance electrophilicity and binding to charged residues .

Spectral Data

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

- Target Compound : Morpholine protons (δ 3.4–3.7 ppm), tetrazole ring protons (δ 8.0–8.5 ppm), and thiophene aromatic protons (δ 7.2–7.6 ppm).

- Triazole Derivatives : Sulfonyl-linked aromatic protons (δ 7.5–8.0 ppm) and 2,4-difluorophenyl signals (δ 6.8–7.3 ppm) .

Crystallographic Analysis

The target compound’s structure determination likely employs SHELXL, a widely used refinement tool for small molecules, ensuring precise bond-length and angle measurements (e.g., tetrazole ring planarity) . Comparable triazole derivatives in lack crystallographic data but rely on NMR/IR for structural confirmation.

生物活性

4-Methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide, identified by its CAS number 1396792-59-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups contributing to its biological activity. The molecular formula is with a molecular weight of 447.4 g/mol. Its structure includes a thiophene ring, morpholino group, and a tetrazole moiety, which are known to influence various biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1396792-59-8 |

| Molecular Formula | C22H21N7O4 |

| Molecular Weight | 447.4 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Research indicates that derivatives containing the thiophene and tetrazole moieties exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.

- Anticonvulsant Effects : Similar compounds have shown anticonvulsant properties in animal models, indicating that the structure may influence neuronal excitability and provide therapeutic benefits in seizure disorders.

- Inhibition of Protein Interactions : The morpholino group may enhance binding affinity to specific proteins involved in cancer progression or immune modulation, such as PD-1/PD-L1 interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or structural analogs:

- Anticancer Studies : A study on thiazole derivatives showed that modifications in the phenyl ring significantly affected cytotoxicity against HepG2 liver cancer cells. Compounds with methyl substitutions exhibited enhanced activity, suggesting that similar modifications in our target compound could yield improved efficacy against cancer cells .

- Anticonvulsant Activity : A related study demonstrated that thiazole-bearing analogs displayed significant anticonvulsant effects with median effective doses lower than standard treatments. This finding supports further exploration into the anticonvulsant potential of our target compound .

In Vitro and In Vivo Testing

In vitro assays using MTT methods have been employed to assess the cytotoxicity of the compound against various cancer cell lines. The results indicated promising IC50 values suggesting effective concentration ranges for therapeutic use.

Table: IC50 Values of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-Methyl-Thiazole Derivative | HepG2 | 1.61 ± 1.92 |

| Thiazolidine Analog | Jurkat | < Doxorubicin |

| Compound from Evren et al. | A549 | Selective |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of temperature, solvent, and stoichiometry. For example, coupling reactions using ethanol or DMF as solvents at reflux temperatures (e.g., 80–100°C) have yielded intermediates with 64–76% efficiency . Key steps include cyclization of tetrazole rings and functionalization of the morpholino group. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting pH to stabilize intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) . H and C NMR are essential for confirming substitution patterns, such as methyl groups (δ ~2.5 ppm in H NMR) and aromatic protons . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while melting point analysis (e.g., 202–204°C ) assesses purity.

Advanced Research Questions

Q. How can tautomeric forms of the tetrazole moiety be distinguished experimentally?

- Methodological Answer : The 5-oxo-4,5-dihydro-1H-tetrazole group may exhibit keto-enol tautomerism. Variable-temperature H NMR can detect proton exchange between tautomers, while N NMR or X-ray crystallography resolves structural ambiguities . Computational modeling (e.g., DFT) predicts dominant tautomeric forms under specific conditions, aiding in spectral interpretation.

Q. What strategies enhance the compound’s bioactivity through structural modifications?

- Methodological Answer : SAR studies suggest replacing the morpholino group with thiomorpholine (improving membrane permeability ) or modifying the thiophene carboxamide with electron-withdrawing substituents (e.g., nitro groups) to enhance enzyme inhibition . Functionalization of the tetrazole ring with alkyl chains (e.g., cyclopropyl ) can alter binding affinity to targets like carbonic anhydrase IX .

Q. How should researchers resolve discrepancies in spectral data between synthetic batches?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from impurities or unreacted intermediates. Purification via column chromatography (silica gel, gradient elution) or recrystallization (DMF/ethanol mixtures ) is critical. Comparative analysis with synthetic intermediates (e.g., verifying tetrazole ring closure via C NMR ) and orthogonal techniques like LC-MS can isolate batch-specific issues.

Q. What mechanistic insights explain its inhibition of cancer-related enzymes?

- Methodological Answer : The compound’s thiophene and tetrazole moieties likely chelate metal ions in enzyme active sites (e.g., zinc in carbonic anhydrase ). Molecular docking studies suggest the morpholino group participates in hydrogen bonding with residues like Thr198. Enzymatic assays (e.g., IC determination ) under varied pH and co-factor conditions validate competitive vs. non-competitive inhibition mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。